molecular formula C12H18N2O3S B5677599 3-(Diethylsulfamoyl)-4-methylbenzamide

3-(Diethylsulfamoyl)-4-methylbenzamide

Cat. No.: B5677599
M. Wt: 270.35 g/mol
InChI Key: FQHNTMHMJISPDM-UHFFFAOYSA-N
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Description

3-(Diethylsulfamoyl)-4-methylbenzamide is a benzamide derivative featuring a diethylsulfamoyl group at the 3-position and a methyl group at the 4-position of the aromatic ring.

Properties

IUPAC Name

3-(diethylsulfamoyl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-4-14(5-2)18(16,17)11-8-10(12(13)15)7-6-9(11)3/h6-8H,4-5H2,1-3H3,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHNTMHMJISPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylsulfamoyl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with diethylamine and sulfuryl chloride. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with diethylamine to form the final product. The reaction conditions generally include:

    Temperature: Moderate temperatures (50-70°C) are often used.

    Solvent: Common solvents include dichloromethane or chloroform.

    Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylsulfamoyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-(Diethylsulfamoyl)-4-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Diethylsulfamoyl)-4-methylbenzamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes and inhibit their activity. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents logP (XLogP3) H-Bond Donors/Acceptors Key References
3-(Diethylsulfamoyl)-4-methylbenzamide C₁₂H₁₇N₂O₃S 269.34 (calc.) 3-diethylsulfamoyl, 4-methylbenzamide ~3.5 (est.) 1 donor, 4 acceptors
4-(Dimethylsulfamoyl)benzamide C₉H₁₂N₂O₃S 228.27 4-dimethylsulfamoyl, benzamide 1.5 1 donor, 4 acceptors
4-(Diethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide C₁₉H₂₁N₃O₄S₂ 419.52 Diethylsulfamoyl, benzothiazole amide 3.8 1 donor, 6 acceptors
N-benzhydryl-4-(diethylsulfamoyl)benzamide C₂₄H₂₆N₂O₃S 422.50 Benzhydryl, diethylsulfamoyl 4.3 1 donor, 4 acceptors
3-[Bis(2-chloroethyl)amino]-N-[2-(bromoacetyl)phenyl]-4-methylbenzamide C₁₉H₂₀BrCl₂N₃O₂ 469.20 Chloroethylamino, bromoacetyl 4.0 1 donor, 3 acceptors
Key Observations:
  • Steric Effects : The benzhydryl-substituted analogue (logP = 4.3) demonstrates how bulky groups drastically increase lipophilicity, which may improve CNS penetration but reduce aqueous solubility .
  • Reactive Moieties: The bromoacetyl and chloroethyl groups in the alkylating agent () introduce reactivity, making it unsuitable for non-cytotoxic applications compared to the non-reactive target compound .
4-(Dimethylsulfamoyl)benzamide
  • Applications : Likely a research chemical or intermediate for diuretics (e.g., similar to Metolazone or Bumetanide in ).
  • Key Difference : Reduced lipophilicity limits bioavailability compared to the diethyl derivative .
4-(Diethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
  • Applications : The benzothiazole moiety may target enzymes or receptors requiring π-π interactions (e.g., kinase inhibitors as in ).
  • Key Difference : Additional hydrogen bond acceptors (6 vs. 4 in the target compound) could enhance binding specificity .
N-benzhydryl-4-(diethylsulfamoyl)benzamide
  • Applications: Potential CNS activity due to high logP (4.3), but steric bulk may limit diffusion into tissues .
Alkylating Agent ()
  • Applications: Cytotoxic agent for chemotherapy, contrasting with the target compound’s likely non-cytotoxic profile .

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